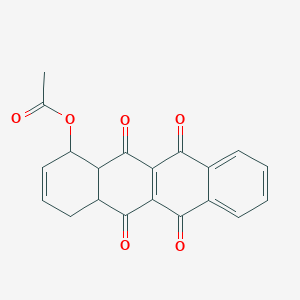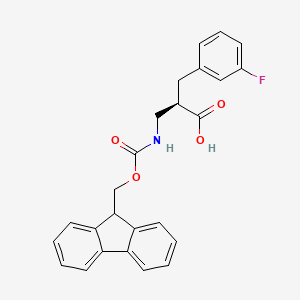
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone is a complex organic compound that features a bromophenylsulfonyl group attached to a pyrrole ring, with a chloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the bromophenylsulfonyl group and the chloroethanone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloroethanone moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone exerts its effects involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The chloroethanone moiety may also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-bromophenylsulfonyl)-1H-pyrrole: This compound shares the bromophenylsulfonyl group and pyrrole ring but lacks the chloroethanone moiety.
1-(4-bromophenylsulfonyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a pyrrole ring.
Uniqueness
1-(1-(4-bromophenylsulfonyl)-1H-pyrrol-3-yl)-2-chloroethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.
Propiedades
Fórmula molecular |
C12H9BrClNO3S |
|---|---|
Peso molecular |
362.63 g/mol |
Nombre IUPAC |
1-[1-(4-bromophenyl)sulfonylpyrrol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H9BrClNO3S/c13-10-1-3-11(4-2-10)19(17,18)15-6-5-9(8-15)12(16)7-14/h1-6,8H,7H2 |
Clave InChI |
YMUWRMBBZQXTMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)N2C=CC(=C2)C(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


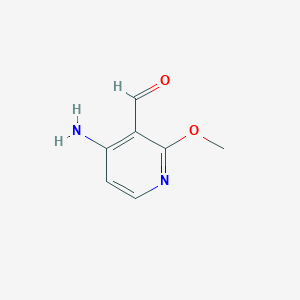
![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)
![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
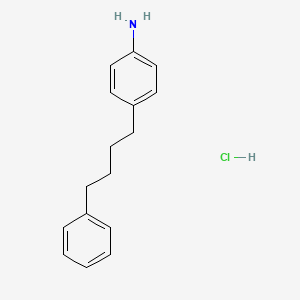
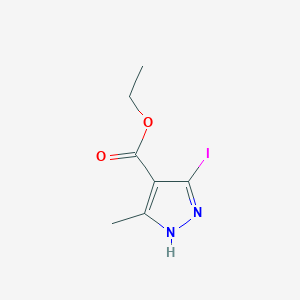

![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)
